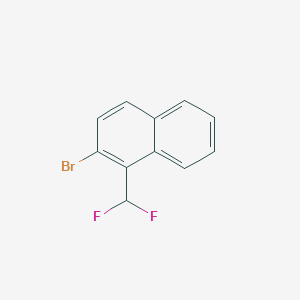
(1R,2S)-1-(4-bromophenyl)-2-(hydroxymethyl)cyclopropanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-1-(4-bromophenyl)-2-(hydroxymethyl)cyclopropanecarbonitrile is a cyclopropane derivative with a bromophenyl group and a hydroxymethyl group attached to the cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-(4-bromophenyl)-2-(hydroxymethyl)cyclopropanecarbonitrile typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction, where a suitable bromophenyl precursor reacts with the cyclopropane intermediate.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a hydroxymethylation reaction, where a hydroxymethylating agent reacts with the cyclopropane intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems, for example, can be used to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
(1R,2S)-1-(4-bromophenyl)-2-(hydroxymethyl)cyclopropanecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.
Substitution: Common nucleophiles include hydroxide ions (OH-) and amines.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving cyclopropane derivatives.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of fine chemicals and materials.
作用機序
The mechanism by which (1R,2S)-1-(4-bromophenyl)-2-(hydroxymethyl)cyclopropanecarbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.
類似化合物との比較
Similar Compounds
(1R,2S)-1-(4-chlorophenyl)-2-(hydroxymethyl)cyclopropanecarbonitrile: Similar structure with a chlorophenyl group instead of a bromophenyl group.
(1R,2S)-1-(4-fluorophenyl)-2-(hydroxymethyl)cyclopropanecarbonitrile: Similar structure with a fluorophenyl group instead of a bromophenyl group.
Uniqueness
(1R,2S)-1-(4-bromophenyl)-2-(hydroxymethyl)cyclopropanecarbonitrile is unique due to the presence of the bromophenyl group, which can impart different chemical reactivity and biological activity compared to its chloro- and fluoro- analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which may influence the compound’s properties and applications.
特性
分子式 |
C11H10BrNO |
|---|---|
分子量 |
252.11 g/mol |
IUPAC名 |
(1R,2S)-1-(4-bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H10BrNO/c12-10-3-1-8(2-4-10)11(7-13)5-9(11)6-14/h1-4,9,14H,5-6H2/t9-,11+/m1/s1 |
InChIキー |
SKNLJJRHCHKRCZ-KOLCDFICSA-N |
異性体SMILES |
C1[C@@H]([C@@]1(C#N)C2=CC=C(C=C2)Br)CO |
正規SMILES |
C1C(C1(C#N)C2=CC=C(C=C2)Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


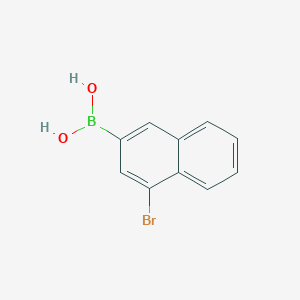
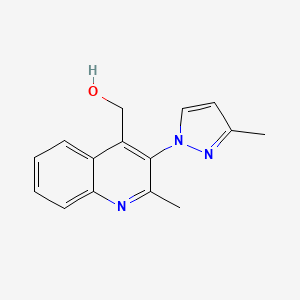

![1-(4-Ethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11861816.png)


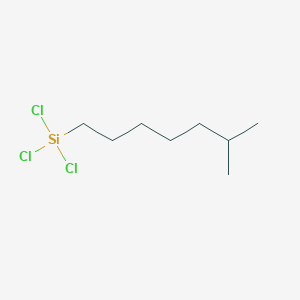

![7,8-Dihydro-6H-chromeno[3,4-c]isoquinolin-6-one](/img/structure/B11861863.png)
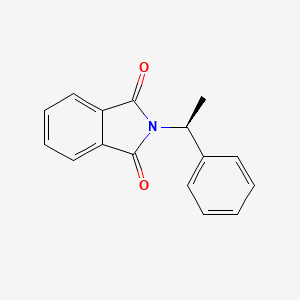
![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-hydroxyphenyl)methyl]-](/img/structure/B11861868.png)
